molecular formula C13H15ClN4O B8378410 6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine

6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine

Cat. No.: B8378410
M. Wt: 278.74 g/mol
InChI Key: MZVIGFLVVMFMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The structure of this compound features a pyrido[3,2-d]pyrimidine core with a chloro substituent at the 6-position and a 1-methylpiperidin-4-yloxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine is unique due to its specific substituents and the resulting biological activity. The presence of the 1-methylpiperidin-4-yloxy group enhances its interaction with certain biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

IUPAC Name

6-chloro-4-(1-methylpiperidin-4-yl)oxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C13H15ClN4O/c1-18-6-4-9(5-7-18)19-13-12-10(15-8-16-13)2-3-11(14)17-12/h2-3,8-9H,4-7H2,1H3

InChI Key

MZVIGFLVVMFMGP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=NC=NC3=C2N=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-methylpiperidin-4-ol (0.095 g, 0.825 mmol) in DMF (2.500 ml) was added NaH (0.041 g, 55% dispersion in mineral oil, 0.945 mmol) at 0° C. After stirring for 30 min at room temperature, the reaction mixture was cooled to 0° C., followed by the addition of 4,6-dichloropyrido[3,2-d]pyrimidine (Intermediate 1, step D) (0.15 g, 0.750 mmol). After stiffing for 2 hours at room temperature, the reaction mixture was diluted with water, and extracted with EtOAc. The organic layers were dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=5:1) to give 6-chloro-4-(1-methylpiperidin-4-yloxy)pyrido[3,2-d]pyrimidine (0.09 g, 43%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 2.03-2.12 (2H, m), 2.17-2.21 (2H, m), 2.22-2.32 (2H, m), 2.34 (3H, s), 2.84-2.89 (2H, m), 5.38-5.45 (1H, m), 7.73 (1H, d, J=8.8 Hz), 8.18 (1H, d, J=8.8 Hz), 8.81 (1H, s).
Quantity
0.095 g
Type
reactant
Reaction Step One
Name
Quantity
0.041 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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